molecular formula C18H21NO3 B6339734 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-14-0

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339734
CAS RN: 1171923-14-0
M. Wt: 299.4 g/mol
InChI Key: LNIFGOKWVJZGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester (BMAE) is a compound that has been studied for its use in scientific research. BMAE is a derivative of benzoic acid, and is a synthetic compound that has been studied for its potential applications in biochemistry, pharmacology, and other scientific research fields. BMAE has a wide range of potential applications, and has been studied for its potential uses in a number of different research areas.

Mechanism of Action

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential use in a number of different research areas. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other compounds. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential use in the synthesis of other compounds, such as organic catalysts, organic solvents, and organic dyes. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential use in the synthesis of other compounds, such as enzymes, hormones, and other compounds.
Biochemical and Physiological Effects
2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential effects on biochemical and physiological processes. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential effects on the metabolism of proteins, carbohydrates, and lipids. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential effects on the synthesis of hormones, enzymes, and other biochemical compounds. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential effects on the regulation of gene expression and the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is its stability in aqueous solutions. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is also relatively easy to synthesize, which makes it ideal for use in laboratory experiments. However, 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is also relatively expensive, which can limit its use in laboratory experiments.

Future Directions

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has a number of potential future applications in scientific research. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester could also be used to synthesize organic catalysts, organic solvents, and organic dyes. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester could also be used to synthesize enzymes, hormones, and other compounds. Additionally, 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester could be used to study the effects of biochemical and physiological processes, such as the metabolism of proteins, carbohydrates, and lipids, and the regulation of gene expression and cell signaling pathways. Finally, 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester could be used to study the effects of environmental pollutants, such as heavy metals, on biochemical and physiological processes.

Synthesis Methods

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is synthesized via a multi-step process. The first step involves the reaction of benzyl chloride and 6-methoxy-benzoic acid in an aqueous solution. This reaction produces a benzyl ester of the 6-methoxy-benzoic acid. The second step involves the reaction of the benzyl ester with methyl-amino-methyl-benzoic acid in aqueous solution. This reaction produces 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester.

Scientific Research Applications

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential applications in scientific research. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has been studied for its potential use as a reagent in biochemistry and pharmacology. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other compounds. 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester has also been studied for its potential use in the synthesis of other compounds, such as organic catalysts, organic solvents, and organic dyes.

properties

IUPAC Name

methyl 2-[[benzyl(methyl)amino]methyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19(12-14-8-5-4-6-9-14)13-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFGOKWVJZGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester

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